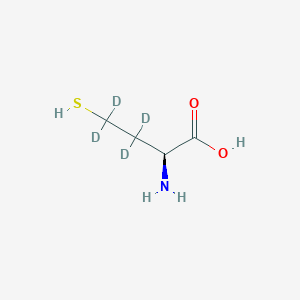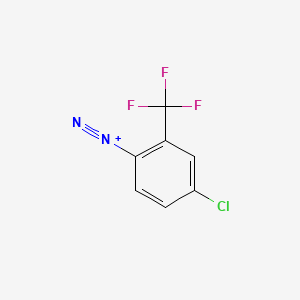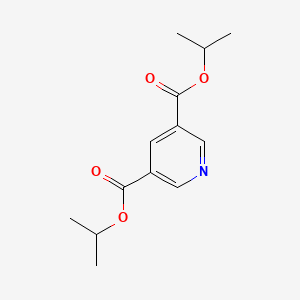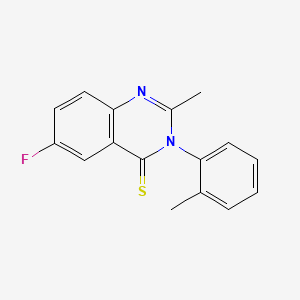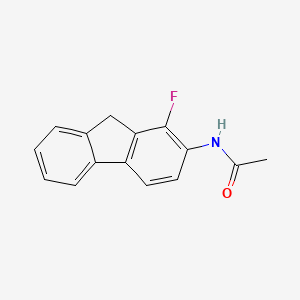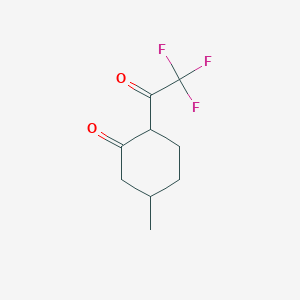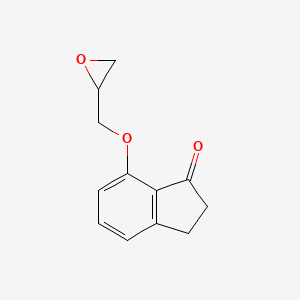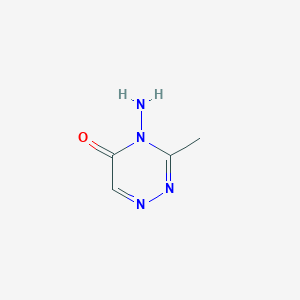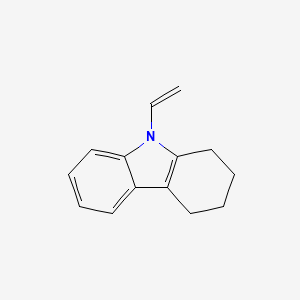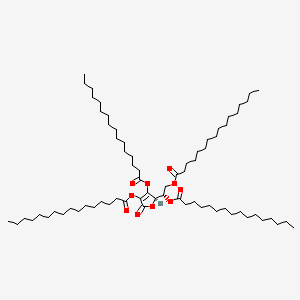
L-Ascorbic acid, tetrahexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ascorbic acid, tetrahexadecanoate, also known as tetrahexyldecyl ascorbate, is a derivative of L-ascorbic acid (vitamin C). This compound is known for its enhanced stability and ability to penetrate the epidermis, making it a popular ingredient in skincare products. Unlike L-ascorbic acid, which is water-soluble, this compound is lipid-soluble, allowing it to be more effectively absorbed by the skin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of other molecules.
Substitution: Various substituted ascorbate derivatives.
Applications De Recherche Scientifique
L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.
Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.
Mécanisme D'action
L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Ascorbic Acid: The water-soluble form of vitamin C, known for its antioxidant properties but less stable and less able to penetrate the skin.
Magnesium Ascorbyl Phosphate: A stable, water-soluble derivative of vitamin C used in skincare products.
Sodium Ascorbyl Phosphate: Another stable, water-soluble vitamin C derivative with similar applications.
Uniqueness
L-Ascorbic acid, tetrahexadecanoate stands out due to its lipid solubility, which enhances its stability and ability to penetrate the skin. This makes it particularly effective in topical applications, providing longer-lasting antioxidant protection and promoting collagen synthesis more efficiently than its water-soluble counterparts.
Propriétés
Numéro CAS |
310408-06-1 |
|---|---|
Formule moléculaire |
C70H128O10 |
Poids moléculaire |
1129.8 g/mol |
Nom IUPAC |
[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1 |
Clé InChI |
VEWKDTRPCDYKTR-QLMRWRAFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


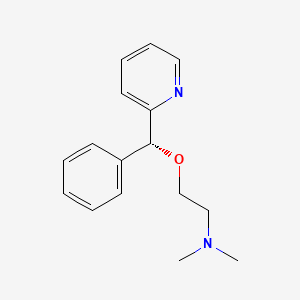
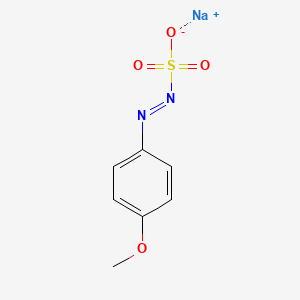
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
